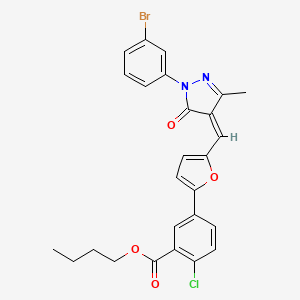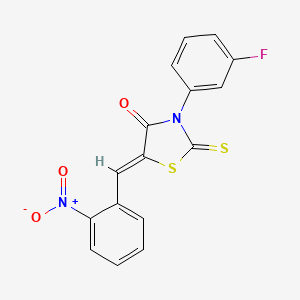![molecular formula C23H12Cl2I2N2O2S B11693299 (2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11693299.png)
(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮是一种复杂的含噻唑并[3,2-a]苯并咪唑核心的有机化合物。
准备方法
合成路线及反应条件
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮的合成通常包括多个步骤,包括噻唑并[3,2-a]苯并咪唑核的形成以及随后用二氯苄基和二碘亚苄基进行官能化。常见的合成路线可能包括:
噻唑并[3,2-a]苯并咪唑核的形成: 此步骤通常涉及在酸性或碱性条件下对合适的前体进行环化。
工业生产方法
该化合物的工业生产可能涉及优化反应条件,以确保高产率和纯度。这可能包括使用先进的技术,例如连续流反应器和自动化合成平台,以简化流程并降低生产成本。
化学反应分析
反应类型
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮可以进行多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化,从而形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,从而形成还原产物。
取代: 该化合物可以参与亲核取代反应,其中卤化物等官能团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾,酸性或碱性条件。
还原: 硼氢化钠,氢化铝锂,无水条件。
取代: 碘化钠,二氯苄基氯,极性非质子溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生具有额外含氧官能团的氧化衍生物,而还原可能产生具有还原官能团的化合物。
科学研究应用
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮在科学研究中具有广泛的应用,包括:
化学: 该化合物可用作合成更复杂分子的结构单元,作为有机合成的前体。
生物学: 它可能被研究其潜在的生物活性,例如抗菌、抗病毒或抗癌活性。
医药: 该化合物可以探索其在治疗各种疾病,特别是涉及微生物感染或癌症的疾病中的治疗潜力。
工业: 由于其独特的化学性质,它可能在开发新型材料,例如聚合物或涂料中找到应用。
作用机制
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥作用:
与酶结合: 抑制或激活参与关键生物过程的酶。
与 DNA/RNA 相互作用: 调节基因表达或干扰病毒复制。
破坏细胞膜: 影响微生物或癌细胞膜的完整性和功能。
相似化合物的比较
类似化合物
- 乙基(2Z)-2-{4-[(2,4-二氯苄基)氧基]苄叉基}-5-(3-甲氧基苯基)-3-氧代-7-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯 .
- 甲基(2Z)-2-{4-[(2,4-二氯苄基)氧基]-3-碘-5-甲氧基苄叉基}-7-乙基-3-氧代-5-苯基-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯 .
独特性
(2Z)-2-{2-[(2,4-二氯苄基)氧基]-3,5-二碘亚苄基}[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮的独特之处在于同时存在二氯苄基和二碘亚苄基基团,它们赋予了独特的化学和生物学性质。这种官能团的组合在类似化合物中并不常见,使其成为进一步研究和开发的宝贵目标。
属性
分子式 |
C23H12Cl2I2N2O2S |
|---|---|
分子量 |
705.1 g/mol |
IUPAC 名称 |
(2Z)-2-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C23H12Cl2I2N2O2S/c24-14-6-5-12(16(25)9-14)11-31-21-13(7-15(26)10-17(21)27)8-20-22(30)29-19-4-2-1-3-18(19)28-23(29)32-20/h1-10H,11H2/b20-8- |
InChI 键 |
CBTOPVXBXZYIJI-ZBKNUEDVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)/S3 |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C(=CC(=C4)I)I)OCC5=C(C=C(C=C5)Cl)Cl)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B11693231.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)


![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)

![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
